molecular formula C14H17N3O3 B4468283 N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-3-carboxamide

N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B4468283
M. Wt: 275.30 g/mol
InChI Key: LFYQHBHSAJVBJE-UHFFFAOYSA-N
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Description

N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic indole-3-carboxamide derivative characterized by a methoxyacetyl-substituted aminoethyl chain at the indole nitrogen. The indole core is a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases and G-protein-coupled receptors.

Properties

IUPAC Name

N-[2-[(2-methoxyacetyl)amino]ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-20-9-13(18)15-6-7-16-14(19)11-8-17-12-5-3-2-4-10(11)12/h2-5,8,17H,6-7,9H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYQHBHSAJVBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCNC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-3-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced at the 3-position of the indole ring through acylation reactions using appropriate acylating agents.

    Attachment of the Methoxyacetyl Group: The methoxyacetyl group can be attached to the aminoethyl side chain through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring or the side chain.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: The compound has shown potential as an enzyme inhibitor and has been studied for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, leading to the inhibition of their activity. This interaction is facilitated by the carboxamide and methoxyacetyl groups, which enhance the binding affinity of the compound to its targets .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Core Structure Key Substituents Biological Activity Selectivity/Toxicity Reference
N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-3-carboxamide Indole-3-carboxamide Methoxyacetyl-aminoethyl chain Hypothesized kinase inhibition Not reported N/A
Compound 6p (N-(furan-2-ylmethyl)-1H-indole-3-carboxamide) Indole-3-carboxamide C5: 2-methoxyphenoxyethyl; N: furan EGFR inhibition, anticancer Low toxicity (HL7702 cells)
Metalaxyl DL-alanine Methoxyacetyl, 2,6-dimethylphenyl Fungicidal High specificity for oomycetes
MEN10930 Indole-3-carboxamide Cyclohexyl, naphthalene side chain Neurokinin receptor antagonism Not reported

Research Findings and Implications

  • Structural Flexibility : The indole-3-carboxamide scaffold tolerates diverse substituents, enabling optimization for target selectivity and pharmacokinetics. For example, the methoxyacetyl group in the target compound may enhance stability compared to the hydroxypropyl group in .
  • Functional Group Impact : The methoxyacetyl moiety, seen in both the target compound and metalaxyl, demonstrates how a single functional group can drive divergent biological activities (anticancer vs. antifungal) depending on the core structure .
  • Toxicity Profiles : Low cytotoxicity in analogs like compound 6p suggests that indole-3-carboxamide derivatives, including the target compound, may have favorable therapeutic indices .

Biological Activity

N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on available literature.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been extensively studied for their diverse biological activities. These compounds are known to exhibit antiviral, antifungal, anticancer, anti-inflammatory, and neuroprotective properties. The indole nucleus allows for interactions with various biological targets, making it a valuable scaffold in medicinal chemistry .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of indole derivatives. Research indicates that modifications at specific positions on the indole ring can significantly influence the compound's potency and selectivity towards different biological targets.

  • Key Modifications :
    • Substituents at the C-3 position of the indole nucleus have been shown to enhance activity against NMDA receptors, which are critical in neurological functions .
    • The introduction of methoxyacetyl groups appears to improve solubility and bioavailability, which are essential for effective therapeutic action .

Anticancer Activity

This compound has demonstrated promising anticancer activity in various studies:

  • In Vitro Studies : Compounds with similar structural features have shown cytotoxic effects against breast cancer cells (MDA-MB-468), with some exhibiting IC50 values lower than 10 µM . The mechanism often involves the inhibition of key signaling pathways such as Akt phosphorylation.
CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-468<10Akt Inhibition
Analog 1MDA-MB-4688.5EGFR-TK Inhibition
Analog 2MDA-MB-4685.0Cell Cycle Arrest

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects:

  • NMDA Receptor Antagonism : Similar indole derivatives have been shown to inhibit convulsions induced by NMDA in animal models, indicating potential applications in treating neurodegenerative disorders .

Study on Anticancer Activity

A study investigated a series of indole derivatives for their anticancer properties. This compound was included in a panel of compounds tested against various cancer cell lines. Results indicated that this compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Study on Anti-inflammatory Properties

Another study explored the anti-inflammatory potential of indole derivatives. The results showed that compounds similar to this compound could significantly reduce TNF-α secretion in LPS-stimulated THP-1 cells, highlighting their potential as anti-inflammatory agents .

Q & A

Q. What are the established synthetic routes for N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-3-carboxamide?

A one-pot, two-step solution-phase synthesis is commonly employed for indole-3-carboxamide derivatives. The process begins with an SNAr reaction between 2-halonitrobenzene and cyanoacetamide under basic conditions to form an intermediate 2-cyano-2-(2-nitrophenyl)acetamide. Subsequent reduction and cyclization yield the indole core. The methoxyacetyl and ethylamino substituents are introduced via amide coupling or nucleophilic substitution . Optimization of reaction conditions (e.g., base strength, solvent polarity) can improve yields, particularly for sterically hindered intermediates.

Q. How is structural characterization of this compound performed?

Structural confirmation relies on a combination of spectroscopic techniques:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent patterns (e.g., methoxyacetyl protons at δ 3.3–3.5 ppm, indole NH at δ ~10.5 ppm).
  • FT-IR : Key bands include C=O stretch (~1650 cm<sup>-1</sup>) and N-H bend (~1550 cm<sup>-1</sup>) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation pathways.
    X-ray crystallography is preferred for resolving stereochemical ambiguities, though it requires high-purity crystals .

Q. What preliminary biological assays are used to evaluate its activity?

  • MTT assay : Screens cytotoxicity against cancer cell lines (e.g., A549, HeLa) and normal cells (e.g., HL7702) to assess selectivity .
  • EGFR inhibition : Kinase assays measure IC50 values using recombinant EGFR proteins.
  • Microbial susceptibility testing : Agar dilution methods determine antimicrobial activity against Gram-positive/negative strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

SAR studies focus on modifying:

  • Indole C5 substituents : Bulky groups (e.g., 2-{[2-(2-methoxyphenoxy)ethyl]amino}-2-oxoethoxy) enhance EGFR binding by occupying hydrophobic pockets .
  • Methoxyacetyl chain : Lengthening or replacing the methoxy group alters metabolic stability and solubility.
  • Ethylamino linker : Cyclization (e.g., piperazine) improves membrane permeability.
Substituent PositionModificationBiological Impact
C5-OCH2CONHR↑ EGFR affinity
Methoxyacetyl-CF3↑ Metabolic stability
Ethylamino linkerCyclohexyl↑ LogP (lipophilicity)

Q. What computational methods are used to predict binding modes with targets like EGFR?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the indole core and EGFR’s ATP-binding pocket. The methoxyacetyl group forms hydrogen bonds with Thr790 and Met793 .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Machine learning (e.g., Random Forest) correlates electronic parameters (HOMO/LUMO) with IC50 values .

Q. How can contradictory data in biological assays be resolved?

Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:

  • Pharmacokinetic issues : Perform ADME profiling (e.g., hepatic microsome stability, plasma protein binding).
  • Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity.
  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate with positive controls (e.g., gefitinib for EGFR) .

Q. What analytical methods detect degradation products during stability studies?

  • HPLC-MS/MS : Identifies hydrolytic degradation (e.g., cleavage of the methoxyacetyl group).
  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2O2) .
  • Solid-state NMR : Monitors polymorphic transitions under stress conditions.

Methodological Considerations

Q. How to design a robust in vivo efficacy study for this compound?

  • Animal models : Use xenograft mice implanted with EGFR-overexpressing tumors (e.g., A549).
  • Dosing regimen : Oral administration (10–50 mg/kg/day) with pharmacokinetic sampling to calculate AUC and Cmax.
  • Endpoint analysis : Measure tumor volume reduction via caliper and validate with immunohistochemistry (EGFR phosphorylation) .

Q. What strategies improve solubility without compromising activity?

  • Prodrug design : Introduce phosphate esters at the indole NH group.
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes or PLGA nanoparticles .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental IC50 values?

  • Re-evaluate docking parameters : Adjust grid box size to include allosteric sites.
  • Validate force fields : Compare AMBER vs. CHARMM36 outcomes.
  • Synthesize analogs : Test derivatives with predicted higher affinity to confirm trends .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-3-carboxamide
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N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.